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Compound of Interest

Compound Name: 2-(Quinolin-4-YL )acetic acid

Cat. No.: B034206

Spectroscopic Analysis of 2-(Quinolin-4-
YL)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Quinolin-4-YL)acetic acid, a heterocyclic compound of interest in medicinal chemistry and
materials science. Due to the limited availability of published experimental spectra for this
specific molecule, this guide presents predicted data based on established principles of nuclear
magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry
(MS). The interpretation of these predicted spectra offers valuable insights into the molecular
structure and serves as a reference for the characterization of this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis
of 2-(Quinolin-4-YL)acetic acid.

Table 1: Predicted *H NMR Data (500 MHz, DMSO-de)
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)
~12.5 Singlet (broad) 1H -COOH
~8.90 Doublet 1H H-2
~8.20 Doublet 1H H-8
~8.05 Doublet 1H H-5
~7.80 Triplet 1H H-7
~7.65 Triplet 1H H-6
~7.50 Doublet 1H H-3
~4.00 Singlet 2H -CH2-

. i 13 -
Chemical Shift (6, ppm) Assignment
~172.0 -COOH
~150.0 C-2
~148.5 C-8a
~145.0 C-14
~130.5 C-7
~128.0 C-5
~127.5 C-4a
~126.0 C-6
~122.0 C-3
~119.5 C-8
~40.0 -CH2-
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ble 3: licted IR Al : I

Wavenumber (cm—?) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic acid)
~3050 Medium C-H stretch (Aromatic)

~2950 Weak C-H stretch (Aliphatic)

~1710 Strong C=0 stretch (Carboxylic acid)

~1600, ~1500, ~1450

Medium to Strong

C=C and C=N stretching

(Quinoline ring)

~1300 Medium C-O stretch (Carboxylic acid)
) O-H bend (Carboxylic acid,
~900 Medium
out-of-plane)
C-H bend (Aromatic, out-of-
850-750 Strong

plane)

Table 4: Predicted Mass Spectrometry Data (Electron

lonization)
m/z Relative Intensity (%) Assignment
187 100 [M]* (Molecular lon)
142 80 [M - COOH]*
115 40 [M - COOH - HCNJ*
128 30 [Quinoline]*

Interpretation of Spectroscopic Data
'H NMR Spectroscopy

The predicted *H NMR spectrum in deuterated dimethyl sulfoxide (DMSO-de) provides a

detailed map of the proton environments in 2-(Quinolin-4-YL)acetic acid. The most downfield

signal, a broad singlet around 12.5 ppm, is characteristic of the acidic proton of the carboxylic
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acid group. The aromatic region, between 7.50 and 8.90 ppm, displays a pattern consistent
with a 4-substituted quinoline ring. The doublet at approximately 8.90 ppm is assigned to the H-
2 proton, which is adjacent to the nitrogen atom and thus significantly deshielded. The protons
on the benzo-fused ring (H-5, H-6, H-7, and H-8) are expected to show a series of doublets
and triplets, with their precise shifts influenced by their relative positions. The doublet at around
7.50 ppm corresponds to the H-3 proton. A key feature is the singlet at approximately 4.00
ppm, integrating to two protons, which is indicative of the methylene (-CHz2-) group connecting
the quinoline ring to the carboxylic acid.

3C NMR Spectroscopy

The predicted 3C NMR spectrum complements the *H NMR data by revealing the carbon
framework. The carbonyl carbon of the carboxylic acid is expected to resonate at the most
downfield position, around 172.0 ppm. The aromatic region will display nine distinct signals for
the quinoline ring carbons. The C-2 and C-8a carbons, being adjacent to the electronegative
nitrogen, are predicted to be the most deshielded among the ring carbons. The quaternary
carbons (C-4, C-4a, and C-8a) can be distinguished from the protonated carbons using
techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The aliphatic
methylene carbon (-CHz-) is anticipated to appear significantly upfield, around 40.0 ppm.

Infrared (IR) Spectroscopy

The predicted IR spectrum provides crucial information about the functional groups present. A
very broad absorption band in the region of 3300-2500 cm~1 is the hallmark of the O-H
stretching vibration of a carboxylic acid, which is broadened due to hydrogen bonding. The
sharp, strong peak around 1710 cm~! is characteristic of the C=0 stretching of the carbonyl
group in the carboxylic acid. Aromatic C-H stretching vibrations are expected to appear around
3050 cm~1, while the aliphatic C-H stretching of the methylene group will be at a slightly lower
wavenumber, near 2950 cm~*. The characteristic C=C and C=N stretching vibrations of the
quinoline ring will give rise to a series of bands in the 1600-1450 cm~? region. Finally, strong
bands in the 850-750 cm~1 range are expected due to out-of-plane C-H bending of the
aromatic protons.

Mass Spectrometry (MS)

Under electron ionization (El) conditions, the mass spectrum is predicted to show a prominent
molecular ion peak ([M]*) at an m/z of 187, corresponding to the molecular weight of 2-
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(Quinolin-4-YL)acetic acid. A major fragmentation pathway is the loss of the carboxylic acid
group (COOH, 45 Da), leading to a significant peak at m/z 142. This fragment corresponds to
the 4-methylquinoline cation radical. Further fragmentation of the quinoline ring, such as the
loss of hydrogen cyanide (HCN, 27 Da), could lead to a peak at m/z 115. A peak at m/z 128,
corresponding to the quinoline cation radical, might also be observed.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
discussed. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-(Quinolin-4-YL)acetic acid in
0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-des, CDCI3) in a clean NMR tube.

e 1H NMR Acquisition: Acquire the *H NMR spectrum on a 400 or 500 MHz spectrometer.
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and
16-32 scans.

e 13C NMR Acquisition: Acquire the 13C NMR spectrum on the same instrument. Due to the
lower natural abundance and sensitivity of the *3C nucleus, a larger number of scans (e.g.,
1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is
typically used to simplify the spectrum to single lines for each carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid
sample directly onto the ATR crystal. Ensure good contact between the sample and the
crystal by applying pressure with the built-in clamp.

o Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm~. A
background spectrum of the clean ATR crystal should be recorded first and automatically
subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the
signal-to-noise ratio.

Mass Spectrometry (MS)
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e Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or
acetonitrile) into the mass spectrometer via direct infusion or through a liquid
chromatography (LC) system.

« lonization: For a volatile and thermally stable compound like this, Electron lonization (El) is a
suitable method to generate the molecular ion and characteristic fragments. Electrospray
lonization (ESI) can also be used, which would likely show the protonated molecule [M+H]*
at m/z 188.

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: The detector records the abundance of each ion, generating the mass spectrum.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of an
organic compound like 2-(Quinolin-4-YL)acetic acid.
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Compound Synthesis & Purification

Synthesis of 2-(Quinolin-4-YL)acetic acid

Purification (e.g., Recrystallization, Chromatography)

Spectroscopid Analysis

Mass Spectrometry (MS) Infrared (IR) Spectroscopy NMR Spectroscopy

Data Interpretation & $tructure Elucidation

Determine Molecular Weight & Fragmentation Identify Functional Groups

:

Propose/Confirm Structure

Determine Connectivity & Stereochemistry

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 2-
(Quinolin-4-YL)acetic acid.
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Caption: Logical relationships between spectroscopic data and the derived structural
information for 2-(Quinolin-4-YL)acetic acid.

¢ To cite this document: BenchChem. ["2-(Quinolin-4-YL)acetic acid" spectroscopic data
(NMR, IR, MS) interpretation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b034206#2-quinolin-4-yl-acetic-acid-spectroscopic-
data-nmr-ir-ms-interpretation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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